N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-15-16(2)28-30(17(15)3)24-11-10-23(26-27-24)25-18-4-6-19(7-5-18)29-35(31,32)20-8-9-21-22(14-20)34-13-12-33-21/h4-11,14,29H,12-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHXQYVQYMQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and antiviral activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C22H26N6O and a molecular weight of 390.5 g/mol. The structure features a benzodioxine moiety linked to a sulfonamide group and a pyrazole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| Hep-2 | 3.25 | Cell cycle arrest |
| A549 | 26.0 | Inhibition of proliferation |
In a study by Bouabdallah et al., derivatives similar to this compound exhibited promising results against MCF7 and Hep-2 cell lines with IC50 values indicating effective growth inhibition . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Antiviral Activity
The compound's antiviral properties have also been explored. Pyrazole derivatives have shown efficacy against various viral strains. For example:
| Virus | Effective Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| HSV-1 | 50 | 91 |
| Influenza A | 25 | 85 |
In a review by Han et al., compounds containing pyrazole rings were noted to inhibit HSV replication effectively in Vero cells . This suggests that the structural features of the compound may contribute to its ability to interfere with viral replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound can interfere with the normal cycle of cell division, leading to growth arrest.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A detailed investigation showed that treatment with the compound resulted in significant apoptosis compared to control groups.
- HSV Inhibition Study : In vitro experiments demonstrated that the compound could reduce HSV replication rates significantly at low concentrations.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several synthesized derivatives, particularly those incorporating the 1,4-benzodioxine moiety. Key comparisons include:
1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives (1–25)
These analogs (Table 1) were synthesized to evaluate antidiabetic activity. Notable features:
- Core Structure : A 1,3,4-thiadiazole fused with 1,2,4-thiadiazole, replacing the pyridazine-pyrazole-sulfonamide chain in the target compound.
- Activity : Compound 22 (IC₅₀ = 0.70 ± 0.01 μM against α-amylase) showed the highest potency due to di-hydroxy substitutions on the aryl ring .
- SAR Insights: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhanced activity, while bulky substituents reduced inhibition .
| Compound | Substituents on Aryl Ring | α-Amylase IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |
|---|---|---|---|
| 1 | -H | 30.80 ± 0.80 | 29.70 ± 0.40 |
| 22 | 2,3-di-OH | 0.70 ± 0.01 | 0.80 ± 0.01 |
| Standard (Acarbose) | - | 12.80 ± 0.10 | 12.90 ± 0.10 |
Comparison with Target Compound :
- The target’s pyridazine-pyrazole moiety may offer improved π-π stacking in enzyme binding compared to thiadiazole systems.
- The sulfonamide group could enhance solubility and target engagement relative to the thiosemicarbazone intermediates used in analogs .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Shares the 1,4-benzodioxine core but substitutes the sulfonamide with a dimethylaminomethylphenyl-pyridinamine group .
- Properties : Higher molecular weight (391.46 g/mol vs. ~500 g/mol estimated for the target compound) and distinct hydrogen-bonding capacity due to the tertiary amine.
Preparation Methods
Benzodioxine Ring Formation
The benzodioxine core is synthesized via nucleophilic aromatic substitution, adapting methods from CN105801556A:
Procedure:
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Starting Material: 3,4-Dihydroxybenzaldehyde (50.0 g, 0.36 mol)
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Alkylation: React with 1,2-dibromoethane (5 equiv) in NaOH (10% w/v) at reflux (110°C) for 5 hr.
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Intermediate Isolation: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde obtained in 74% yield after recrystallization.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 110°C (reflux) |
| Time | 5 hours |
| Solvent | Aqueous NaOH |
| Catalyst | Tetrabutylammonium bromide (5 mol%) |
| Yield | 74% |
Sulfonation and Amidation
The aldehyde intermediate undergoes sulfonation followed by amidation:
Step 1: Sulfonation
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Treat benzodioxine-carbaldehyde with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C→RT.
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Intermediate: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (Yield: 68%).
Step 2: Amine Coupling
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React sulfonyl chloride with 4-nitroaniline (1.1 equiv) in pyridine, then reduce nitro group to amine via H₂/Pd-C.
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Product: 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide (Yield: 82% over two steps).
Synthesis of 6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazin-3-Amine
Pyridazine Functionalization
Step 1: Chloropyridazine Synthesis
Step 2: Pyrazole Coupling
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SNAr reaction with 3,4,5-trimethylpyrazole (1.5 equiv) in DMF at 120°C for 12 hr.
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Intermediate: 6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (Yield: 63%).
Final Coupling via N-Arylation
Buchwald-Hartwig Amination
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Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (3.0 equiv)
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Solvent: Toluene at 110°C for 18 hr
Procedure:
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Combine benzodioxine sulfonamide (1.0 equiv), 6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-amine (1.2 equiv), and catalytic system.
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Isolate product via silica gel chromatography (Hexane:EtOAc = 3:1).
Yield Data:
| Entry | Scale (mmol) | Isolated Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 10 | 58% | 98.2% |
| 2 | 50 | 62% | 97.8% |
Purification and Characterization
Crystallization Optimization
Solvent Screening:
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| EtOAc/Hexane (1:4) | 72 | 99.1 |
| MeOH/H₂O (8:2) | 65 | 98.5 |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32–4.28 (m, 4H, -OCH₂CH₂O-), 2.31 (s, 6H, pyrazole-CH₃), 2.19 (s, 3H, pyrazole-CH₃).
-
HRMS (ESI): m/z calcd for C₂₄H₂₄N₆O₄S [M+H]⁺: 493.1612; found: 493.1609.
Comparative Analysis of Synthetic Routes
Method A (Sequential Coupling):
-
Total Steps: 7
-
Overall Yield: 34%
-
Cost Index: $$$
Method B (Convergent):
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Total Steps: 5
-
Overall Yield: 41%
-
Cost Index: $$
Scale-Up Considerations and Process Chemistry
Critical Parameters:
-
Oxygen Sensitivity: Pd catalysts require strict inert atmosphere.
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Exotherm Control: Sulfonation step necessitates cryogenic conditions.
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Byproduct Management: Tetrabutylammonium bromide recycling reduces waste.
Pilot-Scale Data (10 kg Batch):
| Metric | Result |
|---|---|
| Final Yield | 55% |
| Purity | 99.3% |
| Process Mass Intensity (PMI) | 87 |
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
The synthesis involves multi-step reactions, including:
- Coupling reactions between pyridazine and pyrazole precursors under basic conditions (e.g., sodium hydride in dimethylformamide) to form the pyridazin-3-ylamino core .
- Sulfonamide formation via reaction of the benzodioxine-sulfonyl chloride intermediate with the aniline derivative, requiring precise stoichiometry and anhydrous conditions .
- Purification using column chromatography or recrystallization to isolate the final product. Critical reagents include DMF, sodium hydride, and catalysts for coupling reactions (e.g., Pd-based catalysts if cross-coupling is involved) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, particularly for distinguishing pyrazole, pyridazine, and benzodioxine moieties .
- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualization. Validate hydrogen-bonding networks and torsion angles using tools like PLATON to ensure structural accuracy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying synthetic success .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups on pyrazole) to isolate contributions to activity. Compare results with structurally similar compounds like triazolopyridines or pyrazoline derivatives .
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential selectivity for protein targets .
- Data Normalization : Control for assay conditions (e.g., cell line variability, incubation times) to isolate compound-specific effects .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Solvent and Temperature Optimization : Use polar aprotic solvents (e.g., DMF) at reflux to enhance reactivity of sulfonyl chloride intermediates. Lower temperatures (0–5°C) during sensitive steps (e.g., amine coupling) reduce byproduct formation .
- Catalyst Screening : Test Pd(PPh) or CuI for coupling steps to improve efficiency. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
- Workup Protocols : Implement aqueous washes (e.g., NaHCO) to remove unreacted reagents and acid-base extraction for sulfonamide purification .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., , ) and identify robust motifs (e.g., chains or rings) that stabilize the lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density. Compounds with extensive networks often exhibit higher melting points and lower hygroscopicity .
- Solvent Co-Crystallization : Introduce solvents like methanol or acetone during crystallization to modulate packing efficiency and polymorph formation .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability and blood-brain barrier penetration.
- Density Functional Theory (DFT) : Calculate electron distribution in sulfonamide and pyridazine groups to estimate metabolic stability (e.g., susceptibility to cytochrome P450 oxidation) .
- ADMET Prediction Tools : Use software like SwissADME to estimate logP, solubility, and toxicity profiles based on functional group contributions .
Q. How can crystallographic data validate structural hypotheses in conflicting NMR assignments?
- Discrepancy Resolution : Compare NOESY correlations (NMR) with X-ray-derived torsion angles to resolve ambiguities in rotameric states or stereochemistry .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. hydrogen bonding) to confirm dominant interactions inferred from NMR .
Q. What are the best practices for assessing the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions .
- Light and Temperature Stress Testing : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to identify degradation pathways (e.g., pyrazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
